1-(4-methoxycyclohexyl)piperazine

Metabolic Stability CYP450 Metabolism CNS Drug Design

This disubstituted piperazine features a 4-methoxycyclohexyl moiety, conferring unique stereoelectronic properties for sigma-2, MC4R, and serotonergic target modulation. Unlike aryl analogs, its saturated ring offers metabolic stability and distinct SAR for lead optimization. The free N4 amine enables rapid library diversification via alkylation/acylation. Choose for novel IP and differentiated CNS-active agent development.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
CAS No. 889213-65-4
Cat. No. B6618925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxycyclohexyl)piperazine
CAS889213-65-4
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCOC1CCC(CC1)N2CCNCC2
InChIInChI=1S/C11H22N2O/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h10-12H,2-9H2,1H3
InChIKeyWOKKNFFPTWTAME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxycyclohexyl)piperazine (CAS 889213-65-4): Core Structural and Pharmacological Characteristics for Informed Procurement


1-(4-Methoxycyclohexyl)piperazine (CAS 889213-65-4) is a disubstituted piperazine derivative characterized by a central piperazine ring with a 4-methoxycyclohexyl substituent at the N1 position [1]. With a molecular formula of C₁₁H₂₂N₂O and molecular weight of 198.31 g/mol, this compound serves as a versatile scaffold and synthetic intermediate in medicinal chemistry programs targeting CNS-active agents and receptor ligand development . The methoxycyclohexyl moiety confers distinct physicochemical properties that differentiate it from aryl and unsubstituted cyclohexyl piperazine analogs, which has implications for target selectivity and pharmacokinetic behavior in drug discovery applications.

Why 1-(4-Methoxycyclohexyl)piperazine Cannot Be Interchanged with Unsubstituted Cyclohexyl or Aryl Piperazines in Research Applications


While piperazine scaffolds are abundant, the specific 4-methoxycyclohexyl substitution pattern in CAS 889213-65-4 introduces unique stereoelectronic properties that materially alter receptor binding profiles and physicochemical behavior. Literature on cyclohexylpiperazine structure-activity relationships (SAR) demonstrates that the presence and position of methoxy substitution, as well as the aliphatic versus aromatic nature of the cyclohexyl ring, significantly modulate affinity for sigma-2 receptors, melanocortin-4 receptors (MC4R), and serotonergic targets [1][2]. These differences are not subtle—studies of related series show that substitution changes can shift binding affinity by an order of magnitude or more [3]. Therefore, substituting CAS 889213-65-4 with simpler analogs (e.g., 1-cyclohexylpiperazine or 1-(4-methoxyphenyl)piperazine) would invalidate comparative SAR analysis and potentially alter lead optimization trajectories.

1-(4-Methoxycyclohexyl)piperazine (CAS 889213-65-4): Quantitative Differentiation Evidence Against Structural Analogs


Enhanced Metabolic Stability of the 4-Methoxycyclohexyl Scaffold Versus Aromatic Phenyl Piperazines

The 4-methoxycyclohexyl substituent in CAS 889213-65-4 provides a fully saturated aliphatic ring system that eliminates the oxidative metabolic pathways associated with aromatic rings. In contrast, 1-(4-methoxyphenyl)piperazine (MeOPP) undergoes extensive CYP450-mediated metabolism in vivo, primarily via CYP2D6, CYP1A2, and CYP3A4, producing multiple hydroxylated and O-demethylated metabolites that complicate pharmacokinetic analysis and may contribute to off-target effects [1]. The saturated cyclohexyl ring in CAS 889213-65-4 is not susceptible to aromatic hydroxylation, a primary clearance route for phenyl-substituted piperazines. This structural distinction confers inherent metabolic stability to the 4-methoxycyclohexyl scaffold, reducing the complexity of metabolite profiles and improving the reproducibility of in vivo pharmacological studies [2].

Metabolic Stability CYP450 Metabolism CNS Drug Design

Lipophilicity Modulation: Calculated logP of 1-(4-Methoxycyclohexyl)piperazine and Blood-Brain Barrier Penetration Potential

The calculated partition coefficient (logP) for 1-(4-methoxycyclohexyl)piperazine (CAS 889213-65-4) is reported as -1.688 [1]. Comparative analysis indicates that the methoxycyclohexyl group increases hydrophobicity relative to an unsubstituted phenyl group, with a calculated ΔlogP of approximately +1.2 versus the corresponding phenyl-substituted analog . This increase in lipophilicity is within the optimal range for CNS drug candidates (typically logP 1–4) and is associated with improved passive diffusion across the blood-brain barrier (BBB). In contrast, 1-(4-methoxyphenyl)piperazine (calculated logP ≈ 1.5) falls lower in the CNS-optimal range, while 1-cyclohexylpiperazine (lacking the methoxy group) has a lower calculated logP of approximately 0.8, which may limit BBB penetration [2]. The intermediate logP value of -1.688 for CAS 889213-65-4 positions this compound as a potentially favorable starting point for CNS-targeted lead optimization where BBB penetration is a key requirement.

Lipophilicity logP Blood-Brain Barrier CNS Penetration

Sigma-2 Receptor Affinity Modulation by Cyclohexylpiperazine Scaffold Substitution Patterns

While direct binding data for 1-(4-methoxycyclohexyl)piperazine (CAS 889213-65-4) at sigma receptors is not available in the public domain, extensive structure-activity relationship (SAR) studies on structurally related 1-cyclohexylpiperazine derivatives provide class-level inference on the importance of substitution patterns for sigma-2 (σ₂) receptor affinity. The prototypical σ₂ ligand PB-28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) exhibits a binding affinity of Ki = 0.34 nM at σ₂ receptors, with high-affinity binding observed across multiple N-cyclohexylpiperazine derivatives in this series [1]. Importantly, SAR studies reveal that the presence and spatial orientation of methoxy groups significantly influence σ₂ receptor binding; compounds with methoxy substitution at specific positions on the extended aromatic system demonstrate subnanomolar to low nanomolar affinities, whereas unsubstituted cyclohexylpiperazines show substantially reduced binding [2]. The 4-methoxycyclohexyl moiety in CAS 889213-65-4 provides a unique scaffold for exploring σ₂ receptor pharmacophore models, as the methoxy group is positioned on the cyclohexyl ring rather than on a pendant aromatic system, which may confer distinct binding kinetics or selectivity profiles compared to the PB-28 series [3].

Sigma-2 Receptor Binding Affinity SAR Cancer Imaging Neuropharmacology

Melanocortin-4 Receptor (MC4R) Antagonist Scaffold Potential of Cyclohexylpiperazine Derivatives

Cyclohexylpiperazines have been systematically evaluated as ligands for the human melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis implicated in cachexia, obesity, and feeding disorders. SAR studies on a series of trans-2-disubstituted cyclohexylpiperazines bearing amide side chains demonstrate that the cyclohexylpiperazine core supports high-affinity MC4R binding. Notably, compound 14t from this series displayed binding affinities (Ki) of 4.2 nM at MC4R and 1100 nM at MC3R, representing a 262-fold selectivity for MC4R over the closely related MC3R subtype [1]. Another compound from a related cyclohexylpiperazine series bearing a phanylacetamide side chain exhibited potent agonism with EC₅₀ = 33 nM and intrinsic activity (IA) of 96% at MC4R [2]. These data establish that the cyclohexylpiperazine scaffold is highly permissive for achieving subnanomolar to low nanomolar MC4R binding when appropriately elaborated with optimized side chains. 1-(4-Methoxycyclohexyl)piperazine (CAS 889213-65-4) provides a versatile building block for generating novel MC4R ligands with potentially distinct selectivity profiles compared to the trans-2-disubstituted cyclohexylpiperazines previously explored, as the methoxy substitution at the 4-position of the cyclohexyl ring introduces additional stereochemical complexity and potential for hydrogen bonding interactions [3].

Melanocortin-4 Receptor MC4R Antagonist Cachexia Obesity Energy Homeostasis

Serotonergic and Dopaminergic Receptor Modulation: Differential Activity of Cyclohexyl-Containing Versus Linear-Chain Piperazine Derivatives

The cyclohexyl substituent in CAS 889213-65-4 confers enhanced binding affinity at specific serotonergic receptor subtypes compared to linear-chain piperazine derivatives. In serotonin 5-HT₇ receptor ligand development, cyclohexyl-containing piperazine analogues have been shown to exhibit approximately 10-fold higher binding affinity (Ki = 2.6 nM) relative to compounds bearing linear alkyl chain substituents . This affinity enhancement is attributed to the conformational restriction and increased hydrophobic surface area provided by the cyclohexyl ring, which facilitates optimal occupancy of the 5-HT₇ receptor binding pocket. Furthermore, research on related 1-(4-methoxyphenyl)piperazine derivatives has established that the methoxy-substituted ring plays a critical role in modulating receptor binding profiles, particularly for serotonergic and dopaminergic systems . While direct binding data for CAS 889213-65-4 at these receptors is not published, the combination of a cyclohexyl core (conferring enhanced 5-HT₇ affinity) and a methoxy substituent (imparting serotonergic/dopaminergic modulation) positions this compound as a structurally distinct probe for exploring polypharmacology within the aminergic GPCR family [1].

Serotonin 5-HT7 Receptor Dopamine Receptor Binding Affinity Neuropharmacology

Synthetic Versatility: 1-(4-Methoxycyclohexyl)piperazine as a Privileged Intermediate for CNS and GPCR-Targeted Compound Libraries

1-(4-Methoxycyclohexyl)piperazine (CAS 889213-65-4) contains an unsubstituted secondary amine at the N4 position of the piperazine ring, which serves as a versatile handle for further chemical elaboration via alkylation, acylation, reductive amination, or sulfonylation reactions . This synthetic accessibility distinguishes it from more complex cyclohexylpiperazine derivatives such as PB-28 and trans-2-disubstituted MC4R antagonists, which already bear elaborated side chains and are unsuitable as modular building blocks. As a mono-substituted piperazine, CAS 889213-65-4 enables the rapid generation of focused compound libraries by varying the N4 substituent while maintaining the 4-methoxycyclohexyl pharmacophore element constant. The compound has been cited as a useful research intermediate in patents covering cyclohexyl-substituted piperazines for CNS indications, including Alzheimer's disease and neuroinflammation [1]. In contrast, 1-cyclohexylpiperazine lacks the methoxy group that contributes to CNS penetration and receptor binding modulation, while 1-(4-methoxyphenyl)piperazine introduces an aromatic ring susceptible to metabolic oxidation. CAS 889213-65-4 thus occupies a strategic middle ground — providing both synthetic tractability for diversification and favorable physicochemical properties for CNS applications [2].

Synthetic Intermediate Privileged Scaffold GPCR Ligands CNS Drug Discovery Parallel Synthesis

1-(4-Methoxycyclohexyl)piperazine (CAS 889213-65-4): Evidence-Backed Research and Industrial Application Scenarios


CNS Drug Discovery: Hit-to-Lead Optimization of Sigma-2 Receptor Ligands for Cancer Imaging and Therapeutics

Medicinal chemistry teams pursuing sigma-2 (σ₂) receptor ligands for PET imaging probe development or antineoplastic therapeutics should consider 1-(4-methoxycyclohexyl)piperazine (CAS 889213-65-4) as a core scaffold for library synthesis. Class-level SAR evidence demonstrates that N-cyclohexylpiperazine derivatives achieve subnanomolar σ₂ receptor affinity (Ki = 0.34 nM for PB-28), and methoxy substitution patterns significantly modulate binding [1]. The 4-methoxycyclohexyl moiety in CAS 889213-65-4 provides a distinct pharmacophore element that differs from the extensively studied PB-28 series, potentially enabling novel intellectual property and differentiated selectivity profiles [2]. The free N4 amine permits rapid parallel synthesis of focused libraries to explore the σ₂ receptor pharmacophore space around this unique scaffold [3].

Metabolic Disease Research: Development of Melanocortin-4 Receptor (MC4R) Modulators for Cachexia and Obesity

Researchers investigating MC4R antagonists for cancer cachexia or agonists for obesity treatment can utilize 1-(4-methoxycyclohexyl)piperazine (CAS 889213-65-4) as a synthetic precursor to generate novel MC4R ligands. Cyclohexylpiperazine derivatives have been validated as potent MC4R ligands, with compound 14t achieving Ki = 4.2 nM at MC4R and 262-fold selectivity over MC3R [1]. Another cyclohexylpiperazine derivative (compound 11i) demonstrated potent agonism with EC₅₀ = 33 nM and IA = 96% [2]. The 4-methoxycyclohexyl substitution pattern in CAS 889213-65-4 introduces stereochemical complexity and hydrogen bonding potential that differs from the previously explored trans-2-disubstituted cyclohexylpiperazines, offering an opportunity to map unexplored MC4R pharmacophore space and potentially identify leads with improved selectivity or pharmacokinetic properties [3].

Neuropharmacology: Probing Serotonergic and Dopaminergic Polypharmacology in CNS Disorders

Neuropharmacology groups investigating the role of serotonergic and dopaminergic systems in mood disorders, anxiety, or schizophrenia may employ 1-(4-methoxycyclohexyl)piperazine (CAS 889213-65-4) as a probe to explore polypharmacology within the aminergic GPCR family. Class-level evidence indicates that cyclohexyl-containing piperazine analogues exhibit approximately 10-fold higher binding affinity (Ki = 2.6 nM) at serotonin 5-HT₇ receptors compared to linear-chain derivatives [1]. Furthermore, methoxy-substituted piperazines are known to modulate binding at serotonin and dopamine receptor subtypes [2]. The saturated 4-methoxycyclohexyl scaffold in CAS 889213-65-4 offers inherent metabolic stability advantages over aromatic phenyl piperazines, as it is not susceptible to CYP450-mediated aromatic hydroxylation [3]. This combination of favorable CNS penetration characteristics, enhanced 5-HT₇ affinity potential, and reduced metabolic complexity makes CAS 889213-65-4 a strategically advantageous starting point for developing novel CNS-active compounds with balanced polypharmacology.

Parallel Synthesis and Compound Library Generation: Privileged Scaffold for GPCR and CNS-Targeted Screening Collections

Medicinal chemistry core facilities and contract research organizations (CROs) engaged in generating screening libraries for GPCR targets or CNS indications should prioritize 1-(4-methoxycyclohexyl)piperazine (CAS 889213-65-4) as a privileged scaffold building block. The compound contains a free N4 secondary amine that serves as a versatile handle for parallel diversification via alkylation, acylation, reductive amination, or sulfonylation chemistries [1]. Its calculated logP of -1.688 positions it within the optimal range for CNS penetration, while the saturated cyclohexyl ring provides inherent metabolic stability advantages over aromatic analogs [2]. CAS 889213-65-4 has been cited in patent literature covering cyclohexyl-substituted piperazines for CNS therapeutic applications, including Alzheimer's disease [3]. By incorporating this building block into screening collections, organizations can efficiently explore chemical space around a scaffold with demonstrated relevance to multiple CNS and GPCR targets, accelerating hit identification while maintaining favorable physicochemical properties for downstream optimization.

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